molecular formula C6H10O3 B1355433 3-(2-Hydroxyethyl)oxolan-2-one CAS No. 78344-32-8

3-(2-Hydroxyethyl)oxolan-2-one

Cat. No. B1355433
CAS RN: 78344-32-8
M. Wt: 130.14 g/mol
InChI Key: VETGLMIFHQKKJK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)oxolan-2-one, also known as HEOLA, is an organic compound that belongs to the group of alcohols . It has a cycloalkyl, cyclohexanone, ester, or aryl group . It is a cyclic ester derived from sugar.


Synthesis Analysis

The reaction of 3-(2-hydroxyethyl)oxolan-2-one with primary amines in the presence of acidic catalysts leads to the formation of acyl groups . It can be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .


Molecular Structure Analysis

The molecular formula of 3-(2-Hydroxyethyl)oxolan-2-one is C6H10O3 . Its molecular weight is 130.14 g/mol .


Chemical Reactions Analysis

3-(2-Hydroxyethyl)oxolan-2-one reacts with primary amines in the presence of acidic catalysts to form acyl groups . It can also be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds and Amino Alcohols

    • Chiral 1,3-oxazinan-2-ones, derived from 3-(2-Hydroxyethyl)oxolan-2-one, are used as intermediates in synthesizing various pharmaceutical compounds and amino alcohols. A novel synthesis method from carbohydrate derivatives has been developed, expanding the application in pharmaceutical synthesis (Ella-Menye et al., 2005).
  • Polymerization and Material Synthesis

    • Ring-opening polymerization of carbohydrate-derived dialkoxyoxolanes, a class including 3-(2-Hydroxyethyl)oxolan-2-one, leads to the production of functionalized poly(oxytetramethylene)s. This process is significant in material science for creating novel polyethers from renewable carbohydrate material (Thiem et al., 1989).
  • Herbicide Development

    • The compound class including 3-(2-Hydroxyethyl)oxolan-2-one has been utilized in the design and synthesis of herbicidal agents. These agents act as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase, showing potential for use in agriculture (Wang et al., 2016).
  • Study of Deoxyribose Radicals

    • Investigations into the properties of deoxyribose radicals, which are relevant in understanding oxidative stress and DNA damage, have utilized 3-(2-Hydroxyethyl)oxolan-2-one derivatives (Vivekananda et al., 2004).
  • Enantioselective Catalysis

    • The compound has been employed in enantioselective catalytic processes, particularly in the synthesis of biologically active compounds like 3-aryl-3-hydroxyoxindoles. Such processes are crucial in medicinal chemistry for the production of compounds with specific stereochemistry (Zhang et al., 2011).
  • Synthesis of Novel Oxetan-2-one Derivatives

    • The synthesis of 3-(2-Hydroxyethyl)oxolan-2-one derivatives has been explored for creating novel compounds with potential application in various fields like pharmacology and material science (Bin, 2006).
  • Creation of Spiro Oxolane Derivatives

    • Research on spiro[oxolane-2,2′-piperazine]-3′,6′-diones reveals the versatile chemical reactivity of 3-(2-Hydroxyethyl)oxolan-2-one derivatives. These compounds can be modified to create new structures with diverse potential applications (Shin et al., 1983).
  • Application in Suzuki-Miyaura Reaction

    • The compound is used in Suzuki-Miyaura reactions to synthesize novel oxolan-2-one derivatives, which are important in organic synthesis and medicinal chemistry (Ghochikyan et al., 2019).
  • Glutathione Peroxidase Mimetic Activity

    • A novel cyclic seleninate ester, derived from 3-(2-Hydroxyethyl)oxolan-2-one, acts as a highly efficient glutathione peroxidase mimetic. This is relevant in studying oxidative stress and developing antioxidant therapies (Back & Moussa, 2002).

Safety And Hazards

While specific safety and hazard information for 3-(2-Hydroxyethyl)oxolan-2-one is not available, it’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

3-(2-hydroxyethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-1-5-2-4-9-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETGLMIFHQKKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269388
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)oxolan-2-one

CAS RN

78344-32-8
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78344-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Furanone, dihydro-3-(2-hydroxyethyl)
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Synthesis routes and methods

Procedure details

A mixture of 58 g of methyl acetoacetate, 44 g of ethylene oxide, 3 g of NaCl and 70 ml of methanol was heated in an autoclave under autogenous pressure for 12 hours at 80° C. Thereafter, the methanol was distilled off, the residue was taken up with water, and the solution was washed with a little chloroform and distilled. 52.6 g of 2-(2-hydroxyethyl)-γ-butyrolactone were obtained, corresponding to a yield of 81% of theory.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

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